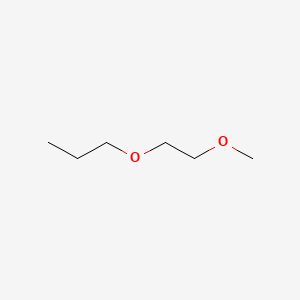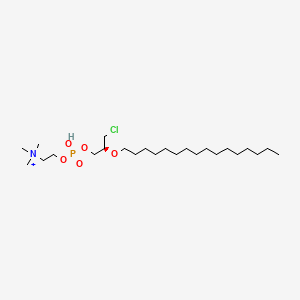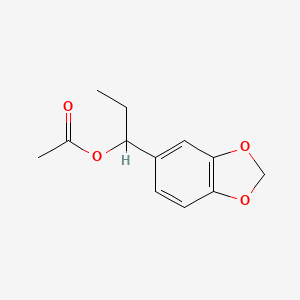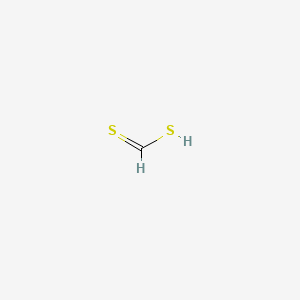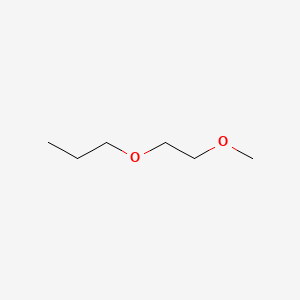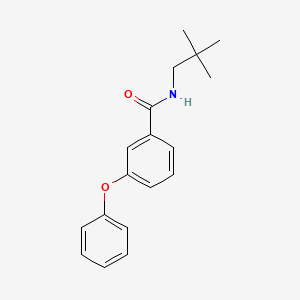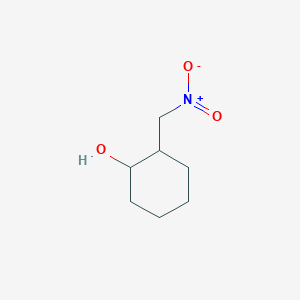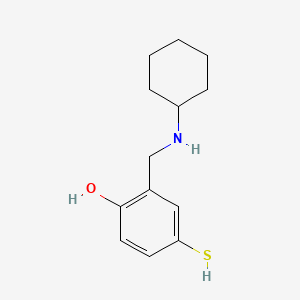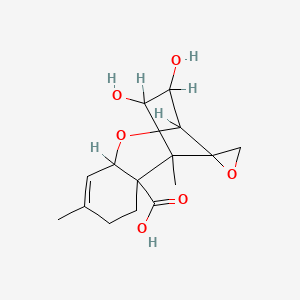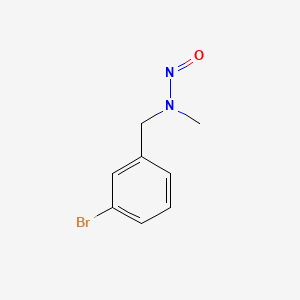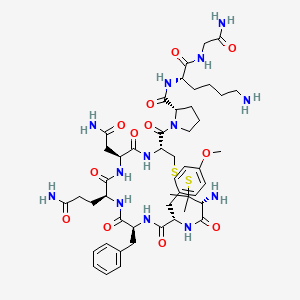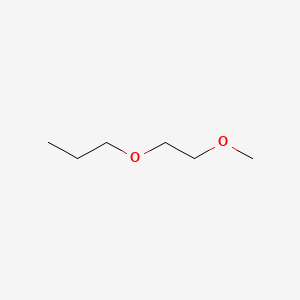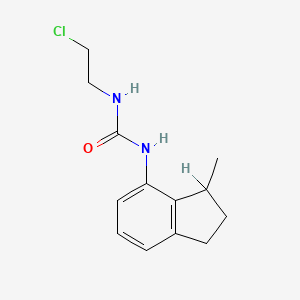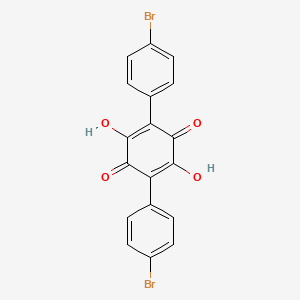
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a quinone core substituted with bromophenyl and hydroxy groups, which contribute to its distinctive chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by oxidation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to hydroquinone derivatives under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted phenyl compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone exerts its effects involves interactions with various molecular targets and pathways. The compound’s quinone core can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The bromophenyl groups may enhance its binding affinity to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-bromophenyl)-p-xylene: Shares the bromophenyl groups but differs in the core structure, leading to different chemical and biological properties.
2,5-Bis(4-cyanophenyl)-furan: Another compound with similar substituents but a different core, used in different applications.
Uniqueness
2,5-Bis(4-bromophenyl)-3,6-dihydroxybenzo-1,4-quinone is unique due to its combination of bromophenyl and hydroxy groups on a quinone core, providing a distinct set of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
28293-17-6 |
|---|---|
Fórmula molecular |
C18H10Br2O4 |
Peso molecular |
450.1 g/mol |
Nombre IUPAC |
2,5-bis(4-bromophenyl)-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H10Br2O4/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,21,24H |
Clave InChI |
BCQTUZLLEOJZLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


